

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

CAS number 112539-09-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride
Cat. No.:	B058268

[Get Quote](#)

An In-depth Technical Guide to **4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride** CAS Number: 112539-09-0

For Researchers, Scientists, and Drug Development Professionals

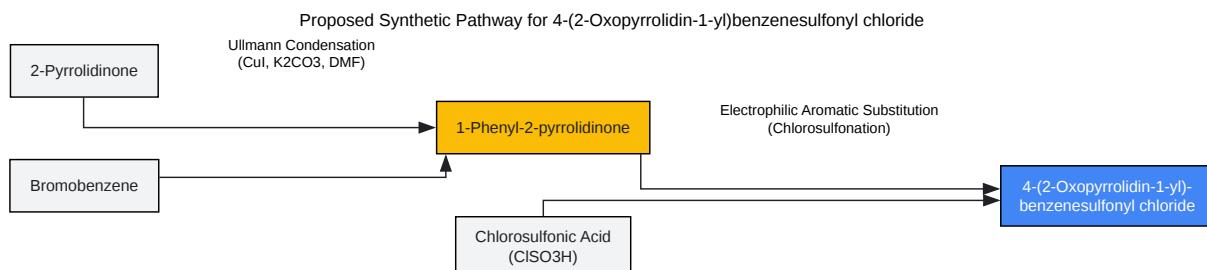
Abstract

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is a reactive chemical intermediate pivotal to the synthesis of a diverse range of biologically active molecules. Its structure, combining a pyrrolidinone moiety with a benzenesulfonyl chloride functional group, makes it a versatile building block in medicinal chemistry. The sulfonyl chloride group acts as a reactive handle for the facile introduction of a sulfonamide linkage, a well-established pharmacophore present in numerous therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed proposed synthesis protocol, and explores the significant applications of its derivatives in drug discovery, including their roles as antimicrotubule agents, enzyme inhibitors, and anti-inflammatory compounds.

Physicochemical and Structural Data

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is a solid, crystalline compound at room temperature.^[1] Its key properties are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	112539-09-0	[1]
Molecular Formula	C ₁₀ H ₁₀ CINO ₃ S	[1] [2] [3]
Molecular Weight	259.71 g/mol	[2] [3] [4]
IUPAC Name	4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride	[1]
Appearance	White crystals, powder, or crystalline powder/needles	[1]
Melting Point	104.0–113.0 °C	[1]
Boiling Point	491 °C at 760 mmHg (Predicted)	[5]
Solubility	Very slightly soluble in water (0.44 g/L at 25 °C, Calculated)	[3]
Density	1.466 g/cm ³ (Calculated)	[3]
InChI Key	OUAVTZYGHGCCB- UHFFFAOYSA-N	[1] [2]
SMILES	O=C1N(CCC1)C2=CC=C(S(=O)(Cl)=O)C=C2	[2]


Synthesis and Reaction Chemistry

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[\[6\]](#) This reaction is fundamental to its utility as a synthetic intermediate.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of **4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride** is not readily available, a plausible and robust two-step synthetic route can be proposed based on well-established organic chemistry principles. The pathway involves the

initial N-arylation of 2-pyrrolidinone to form the precursor, 1-phenyl-2-pyrrolidinone, followed by electrophilic chlorosulfonation of the activated benzene ring.

[Click to download full resolution via product page](#)

A proposed two-step synthesis route starting from 2-pyrrolidinone.

Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the chlorosulfonation of activated aromatic rings, such as acetanilide.^{[6][7]} Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as it involves corrosive reagents and evolves large volumes of hydrogen chloride gas.

Step 1: Synthesis of 1-Phenyl-2-pyrrolidinone (Precursor)

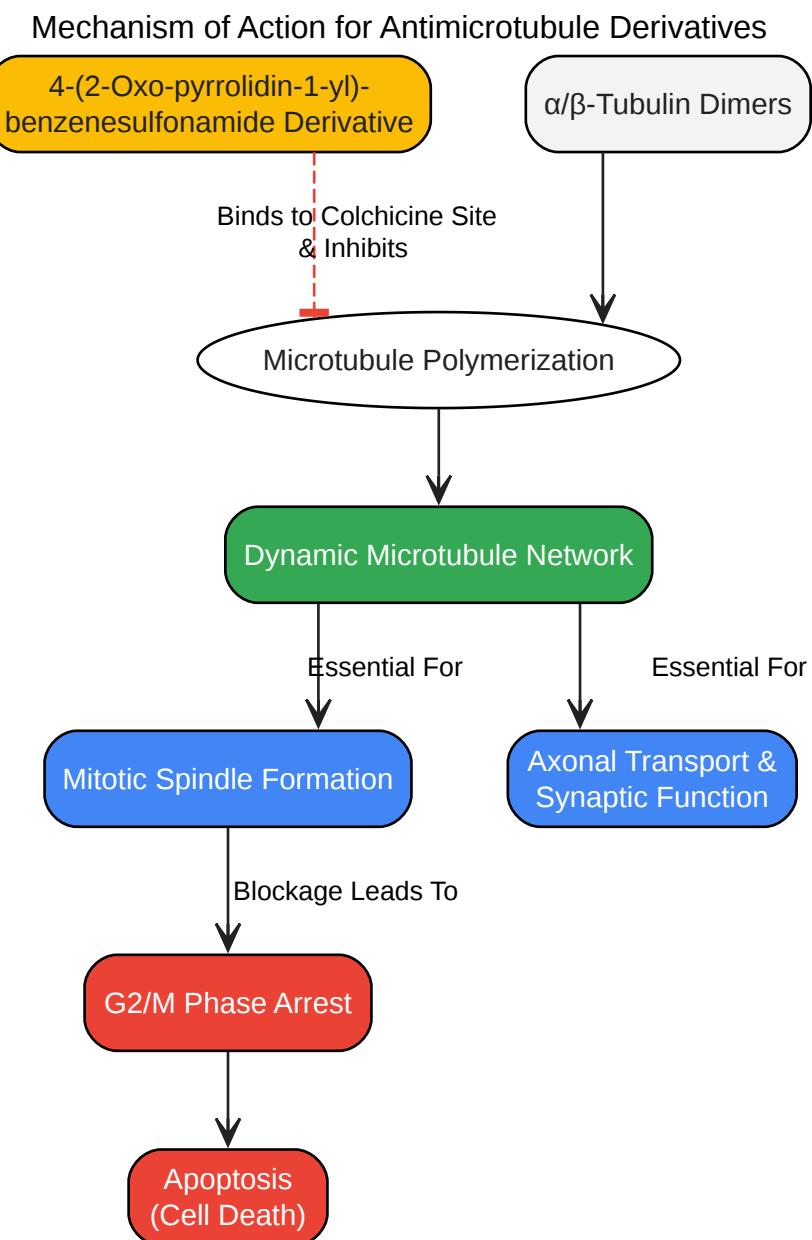
- This precursor can often be sourced commercially. If synthesis is required, a standard method like the Ullmann condensation can be employed by reacting 2-pyrrolidinone with bromobenzene using a copper(I) iodide catalyst and a base like potassium carbonate in a high-boiling solvent such as DMF.

Step 2: Chlorosulfonation of 1-Phenyl-2-pyrrolidinone

- Setup: Equip a 250 mL three-neck round-bottomed flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas absorption trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution).

- Reagent Addition: In the fume hood, charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
- Substrate Addition: Slowly add 1-phenyl-2-pyrrolidinone (1.0 molar equivalent) dropwise or in small portions via the dropping funnel, ensuring the internal temperature does not exceed 15-20 °C. Vigorous evolution of HCl gas will occur.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 50-60 °C for 1-2 hours, or until the evolution of HCl gas subsides, indicating the reaction is complete.
- Work-up: Allow the syrupy reaction mixture to cool to room temperature. In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water.
- Precipitation: Under vigorous stirring, pour the reaction mixture slowly in a thin stream onto the crushed ice. The excess chlorosulfonic acid will be quenched, and the solid sulfonyl chloride product will precipitate.
- Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper.
- Drying: Press the crude product dry on a porous plate or between filter papers. For final drying, use a vacuum desiccator over a suitable desiccant (e.g., P₂O₅ or anhydrous CaCl₂). The crude product can often be used directly for subsequent reactions or purified by recrystallization from a suitable solvent like chloroform or a benzene/hexane mixture.

Applications in Research and Drug Development


The primary value of **4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride** lies in its role as a scaffold for generating libraries of sulfonamide derivatives for biological screening. The resulting compounds have shown potent activity against several important therapeutic targets.

Antimicrotubule Agents

Derivatives of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide are potent inhibitors of tubulin polymerization.^[8] They act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This disruption of the microtubule network has significant downstream

effects, making these compounds promising candidates for both oncology and neuropharmacology.

- Mechanism in Cancer: In rapidly dividing cancer cells, microtubule disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[8]
- Relevance in Neurodegenerative Disease: Microtubules are essential for neuronal structure, axonal transport, and synaptic function. Their dysregulation is a hallmark of diseases like Alzheimer's and Parkinson's.[8] Agents that can modulate microtubule dynamics hold therapeutic potential.

[Click to download full resolution via product page](#)

Derivative binding to tubulin inhibits polymerization, leading to apoptosis.

Enzyme Inhibition

The benzenesulfonamide scaffold is a classic privileged structure for targeting various enzymes.

- Carbonic Anhydrase (CA) Inhibition: Pyrrolidine-benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II.[9] CA

inhibitors are clinically used as diuretics and for the treatment of glaucoma and epilepsy.[10]

- Cholinesterase Inhibition: Certain derivatives show significant inhibitory activity against acetylcholinesterase (AChE).[9] AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.[10]
- Multi-Target Anti-Inflammatory Activity: By reacting the core sulfonyl chloride with different amine-containing heterocycles, researchers have developed compounds that simultaneously inhibit multiple enzymes involved in the inflammatory cascade, such as COX-2 and 5-LOX, in addition to carbonic anhydrases.[11]

Summary of Biological Activities of Derivatives

Target Class / Activity	Therapeutic Area	Representative Finding	Reference(s)
Antimicrotubule Agent	Oncology, Neurology	Binds to colchicine site on β -tubulin, causing G2/M arrest and apoptosis.	[8]
Carbonic Anhydrase (CA)	Glaucoma, Cancer	Potent inhibition of hCA I and hCA II isoforms with Ki values in the nanomolar range.	[9]
Acetylcholinesterase (AChE)	Alzheimer's Disease	Remarkable AChE inhibition with Ki values comparable to the drug Tacrine.	[9]
Antimicrobial	Infectious Disease	Moderate antituberculosis effect and broad-spectrum antibacterial/antifungal activity.	[9]
COX-2 / 5-LOX	Inflammation	Development of multi-target agents for treating inflammatory disorders.	[11]

Safety and Handling

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is a reactive chemical that should be handled with care.

- Hazard Classification: Classified as an acute oral toxicant (Category 4).[2]
- GHS Pictogram: GHS07 (Exclamation Mark).[2]

- Hazard Statements: H302 - Harmful if swallowed.[2]
- Handling: As a sulfonyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored in a tightly sealed container in a cool, dry place. All handling should be performed in a fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

Conclusion

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride serves as a high-value starting material for the synthesis of diverse and potent bioactive compounds. Its straightforward reactivity allows for the construction of extensive sulfonamide libraries. The demonstrated efficacy of its derivatives against critical drug targets—including tubulin, carbonic anhydrase, and acetylcholinesterase—underscores the importance of this chemical scaffold in modern drug discovery and development programs. Continued exploration of this scaffold is likely to yield novel therapeutic candidates for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, 97% 1 g | Request for Quote [thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. protocols.io [protocols.io]
- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. 4-(4-Chlorophenyl)-2-pyrrolidinone | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride CAS number 112539-09-0]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058268#4-2-oxopyrrolidin-1-yl-benzenesulfonyl-chloride-cas-number-112539-09-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com